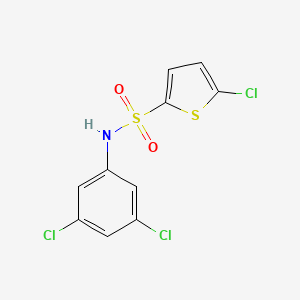
N-(3-methoxyphenyl)-N'-2-pyridinylthiourea
Vue d'ensemble
Description
N-(3-methoxyphenyl)-N'-2-pyridinylthiourea, also known as MPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTU belongs to the class of thiourea derivatives and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-N'-2-pyridinylthiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. N-(3-methoxyphenyl)-N'-2-pyridinylthiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. N-(3-methoxyphenyl)-N'-2-pyridinylthiourea also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-2-pyridinylthiourea has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(3-methoxyphenyl)-N'-2-pyridinylthiourea also reduces the production of reactive oxygen species (ROS) and prevents oxidative stress. In addition, N-(3-methoxyphenyl)-N'-2-pyridinylthiourea has been found to have a protective effect on mitochondrial function and can prevent mitochondrial damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxyphenyl)-N'-2-pyridinylthiourea has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. N-(3-methoxyphenyl)-N'-2-pyridinylthiourea is also soluble in most organic solvents, which makes it easy to handle in lab experiments. However, N-(3-methoxyphenyl)-N'-2-pyridinylthiourea has some limitations as well. It has low water solubility, which makes it difficult to use in aqueous solutions. In addition, N-(3-methoxyphenyl)-N'-2-pyridinylthiourea has poor bioavailability, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-N'-2-pyridinylthiourea. One area of research is to investigate the potential therapeutic applications of N-(3-methoxyphenyl)-N'-2-pyridinylthiourea in neurodegenerative diseases. Another area of research is to develop new formulations of N-(3-methoxyphenyl)-N'-2-pyridinylthiourea that can improve its bioavailability and solubility. Additionally, more studies are needed to understand the mechanism of action of N-(3-methoxyphenyl)-N'-2-pyridinylthiourea and its effects on various signaling pathways and enzymes. Finally, further research is needed to investigate the safety and toxicity of N-(3-methoxyphenyl)-N'-2-pyridinylthiourea in preclinical and clinical studies.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-N'-2-pyridinylthiourea is a promising compound that has potential therapeutic applications in various diseases. It exhibits antitumor, anti-inflammatory, and antioxidant properties and has neuroprotective effects. N-(3-methoxyphenyl)-N'-2-pyridinylthiourea can be easily synthesized in large quantities and is soluble in most organic solvents. However, it has limitations such as low water solubility and poor bioavailability. Future research on N-(3-methoxyphenyl)-N'-2-pyridinylthiourea should focus on its potential therapeutic applications in neurodegenerative diseases, developing new formulations to improve its bioavailability and solubility, and understanding its mechanism of action and safety profile.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. N-(3-methoxyphenyl)-N'-2-pyridinylthiourea has also been shown to have neuroprotective effects and can prevent neuronal damage in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-pyridin-2-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-17-11-6-4-5-10(9-11)15-13(18)16-12-7-2-3-8-14-12/h2-9H,1H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROZAVQELSEMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-pyridin-2-ylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-({[(4-fluorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4286400.png)
![methyl 4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4286407.png)
![N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286415.png)
![1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-N-phenyl-3-piperidinamine](/img/structure/B4286427.png)

![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4286433.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(2-furylmethyl)thiourea](/img/structure/B4286439.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286445.png)


![methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286464.png)

![4-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4286483.png)
